molecular formula C4H3F3N2S B2660678 2-(Trifluoromethyl)thiazol-4-amine CAS No. 1202043-87-5

2-(Trifluoromethyl)thiazol-4-amine

Cat. No.: B2660678
CAS No.: 1202043-87-5
M. Wt: 168.14
InChI Key: ZFNOUDOPVQNEIQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiazol-4-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is characterized by the presence of a trifluoromethyl group at the second position and an amine group at the fourth position of the thiazole ring. The molecular formula of this compound is C4H3F3N2S, and it has a molecular weight of 168.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include heating the mixture in an appropriate solvent such as ethanol . Another method involves the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions .

Industrial Production Methods

Industrial production methods for 2-(Trifluoromethyl)thiazol-4-amine are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Trifluoromethyl)thiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiazol-4-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can induce oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNOUDOPVQNEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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